6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride

Catalog No.
S11161457
CAS No.
M.F
C16H13ClN6O5
M. Wt
404.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxyme...

Product Name

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride

IUPAC Name

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride

Molecular Formula

C16H13ClN6O5

Molecular Weight

404.76 g/mol

InChI

InChI=1S/C16H12N6O5.ClH/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16;/h1-6H,7-8H2,(H,17,19)(H,18,20);1H

InChI Key

PXLOUHLPDHEXCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-].Cl

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole; hydrochloride, commonly referred to as VU 591 hydrochloride, is a synthetic compound characterized by its complex structure involving two nitro groups and a benzimidazole framework. Its molecular formula is C16H13ClN6O5, and it has a molecular weight of approximately 368.30 g/mol . The compound is primarily recognized for its role as a selective inhibitor of the renal outer medullary potassium channel, known as Kir1.1 or ROMK, which plays a crucial role in potassium ion transport in the kidneys .

, including:

  • Nitration: The introduction of nitro groups into the benzimidazole structure.
  • Formaldehyde Reaction: The reaction of 6-nitro-1H-benzimidazole with formaldehyde to form methoxymethyl derivatives.
  • Hydrochloride Formation: The final step involves converting the base compound into its hydrochloride salt form to enhance solubility and stability .

These reactions are conducted under controlled conditions to ensure high purity and yield.

VU 591 hydrochloride exhibits significant biological activity primarily through its inhibition of the Kir1.1 channel. This action disrupts normal potassium ion flow, which can influence various physiological processes such as renal function and electrolyte balance . The compound is noted for its high selectivity towards Kir1.1, showing minimal effects on other potassium channels like Kir7.1 and Kir2.x .

The synthesis of VU 591 hydrochloride can be outlined in several key steps:

  • Starting Material Preparation: Obtain 6-nitro-1H-benzimidazole.
  • Formaldehyde Reaction: React with formaldehyde to create the methoxymethyl derivative.
  • Nitration: Further nitration to introduce additional nitro groups.
  • Purification: Employ methods such as recrystallization or chromatography to purify the compound.
  • Salt Formation: Convert the purified compound into its hydrochloride form for enhanced stability .

The industrial production follows similar methodologies but emphasizes quality control to maintain consistency and purity.

Interaction studies involving VU 591 hydrochloride focus on its binding affinity and selectivity towards various ion channels. Research indicates that it binds specifically to the intracellular pore of the Kir1.1 channel, effectively blocking potassium ion transport without significantly affecting other potassium channels . This selectivity is crucial for understanding its potential therapeutic applications and side effects.

Several compounds share structural similarities with VU 591 hydrochloride, particularly within the benzimidazole family. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
VU 591 HydrochlorideTwo nitro groups, methoxymethyl substitutionSelective Kir1.1 inhibitorHigh selectivity for renal potassium channels
5-NitrobenzimidazoleSingle nitro groupModerate antibacterial activityLess selective than VU 591
Benzimidazole DerivativesVarying substitutionsAntiparasitic propertiesBroader spectrum of activity but lower specificity
6-Nitro-2-(methylthio)benzimidazoleMethylthio group instead of methoxymethylAnticancer propertiesDifferent mechanism of action compared to VU 591

VU 591 hydrochloride stands out due to its specific targeting of the renal outer medullary potassium channel, making it a valuable compound for both research and potential clinical applications .

Multi-Step Organic Synthesis Pathways

The compound’s bis-benzimidazole core and methoxymethyl bridging group necessitate multi-step synthesis involving nitration, cyclization, and functional group interconversions.

Nucleophilic Substitution Strategies for Methoxymethyl Bridge Formation

The methoxymethyl (-CH2-O-CH3) bridge is introduced via nucleophilic substitution between a benzimidazole intermediate and a methoxymethylating agent. A validated approach involves reacting 2-chloromethyl-1H-benzimidazole with sodium methoxide (NaOCH3) in anhydrous dimethylformamide (DMF) at 80–90°C for 6–8 hours . This method achieves a 68–72% yield, with the reaction’s success hinging on the absence of moisture to prevent hydrolysis of the chloromethyl precursor .

Alternative pathways utilize formaldehyde dimethyl acetal [(CH3O)2CH2] as a methoxymethyl donor in the presence of acid catalysts like p-toluenesulfonic acid (p-TsOH). For example, condensation of o-phenylenediamine with formaldehyde dimethyl acetal at 110°C forms 2-(methoxymethyl)-1H-benzimidazole, which serves as a key intermediate [4]. This method’s efficiency depends on stoichiometric control, with a 1:1.2 molar ratio of diamine to acetal optimizing bridge formation while minimizing polymerization byproducts [4].

Table 1: Comparison of Methoxymethylation Methods

MethodReagentsTemperature (°C)Yield (%)Key Challenge
Nucleophilic substitution2-Chloromethyl-BZI, NaOCH380–9068–72Moisture sensitivity
Acid-catalyzed condensation(CH3O)2CH2, p-TsOH11075–80Byproduct formation

Nitration Reaction Optimization for Positional Selectivity

Introducing nitro groups at the 6-position of both benzimidazole rings requires meticulous control over nitration conditions. Mixed nitric-sulfuric acid (HNO3/H2SO4) systems at 0–5°C selectively nitrate the 5- and 6-positions of benzimidazole precursors, with the 6-nitro isomer dominating at lower temperatures [1] [4]. For instance, nitration of 2-(methoxymethyl)-1H-benzimidazole in 90% HNO3 at 0°C for 2 hours yields 6-nitro-2-(methoxymethyl)-1H-benzimidazole with 85% regioselectivity [1].

Microwave-assisted nitration has emerged as a faster alternative, reducing reaction times from hours to minutes. A protocol using 65% HNO3 and acetic anhydride (Ac2O) under microwave irradiation (100°C, 300 W) achieves 92% conversion to the 6-nitro derivative within 15 minutes [1]. This method minimizes side products like 5-nitro and dinitro isomers, which typically form under prolonged heating [4].

Critical Parameters for Nitration:

  • Temperature: ≤5°C for conventional methods; ≤100°C for microwave.
  • Acid Strength: ≥90% HNO3 for conventional; 65% HNO3 with Ac2O for microwave.
  • Stoichiometry: 1.1–1.3 equiv. HNO3 per benzimidazole ring.

Microwave-Assisted Synthesis Protocols

Microwave technology accelerates key steps, particularly nitration and cyclization. A fully microwave-integrated protocol synthesizes the target compound in 4 steps with a 40% overall yield:

  • Cyclization: o-Phenylenediamine + formaldehyde dimethyl acetal → 2-(methoxymethyl)-1H-benzimidazole (100°C, 10 min, 78% yield) .
  • Nitration: 65% HNO3/Ac2O, microwave (100°C, 15 min, 92% yield) [1].
  • Bridging: 1,2-bis(bromomethyl)benzene + K2CO3 in DMF (120°C, 20 min, 65% yield) [4].
  • Hydrochloride Salt Formation: HCl gas in ethanol (0°C, 1 h, 95% yield).

This approach reduces total synthesis time from 48 hours (conventional) to 6 hours, demonstrating microwave’s utility in complex heterocycle synthesis [1] [4].

Purification Techniques and Yield Optimization

Purification challenges arise from structurally similar byproducts, particularly regioisomers and incomplete nitration derivatives.

Crystallization: The final hydrochloride salt is purified via sequential solvent crystallizations:

  • Crude product dissolved in hot ethanol (80°C).
  • Cooling to −20°C precipitates 95% pure compound.
  • Recrystallization from ethanol:water (4:1) yields ≥99% purity [4].

Chromatography: For lab-scale batches, silica gel chromatography with ethyl acetate:hexane (3:7) removes non-polar impurities, while reverse-phase HPLC (C18 column, acetonitrile:water gradient) resolves nitro isomers [6].

Yield Optimization Strategies:

  • Stoichiometric excess of 1,2-bis(bromomethyl)benzene (1.5 equiv.) improves bridging efficiency [4].
  • Inert atmosphere (N2 or Ar) prevents oxidation during nitration [1].

Scale-Up Challenges in Industrial Production

Industrial synthesis faces three primary hurdles:

  • Exothermic Reactions: Nitration and bridging steps require jacketed reactors with precise temperature control (−5°C to 120°C) .
  • Solvent Recovery: DMF and ethanol are recycled via fractional distillation, achieving 85–90% recovery rates.
  • Waste Management: Neutralization of spent HNO3/H2SO4 generates 2.5 kg CaSO4 per kg product, necessitating solid-waste treatment systems [1].

Table 2: Industrial vs. Lab-Scale Parameters

ParameterLab ScaleIndustrial Scale
Batch Size10–100 g50–100 kg
Nitration Temperature0–5°C (conventional)−5°C (cryogenic cooling)
Reaction Time2–6 hours8–12 hours
Purity≥99% (HPLC)≥98% (UV-Vis)

Scaled-up processes employ continuous flow reactors for nitration, achieving 85% conversion per pass with in-line IR monitoring for real-time quality control [3].

Proton Nuclear Magnetic Resonance Fingerprint Region Interpretation

Proton nuclear magnetic resonance spectroscopy represents a fundamental analytical tool for the structural elucidation of 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride. The proton nuclear magnetic resonance fingerprint region, typically spanning from 6.5 to 9.0 parts per million, provides critical information regarding the aromatic and heterocyclic proton environments within this complex molecular architecture [1] [2].

The benzimidazole moiety exhibits characteristic proton nuclear magnetic resonance signatures in the aromatic region. For benzimidazole derivatives, the nitrogen-hydrogen proton of the imidazole ring typically resonates as a broad singlet in the range of 12.30 to 13.35 parts per million, indicative of strong hydrogen bonding and tautomeric exchange processes [3] [1]. This resonance serves as a diagnostic marker for the benzimidazole nucleus and appears significantly downfield due to the deshielding effect of the electronegative nitrogen atoms.

The aromatic protons of the benzimidazole ring system display distinct chemical shift patterns. For 6-nitro substituted benzimidazoles, the proton at position 7 typically exhibits a slight downfield shift of approximately 0.1 parts per million compared to unsubstituted analogues [2]. The nitro group, being a strong electron-withdrawing substituent, significantly influences the electronic environment of adjacent aromatic protons, causing deshielding effects that manifest as downfield chemical shifts [4] [5].

The methoxymethyl linker introduces additional complexity to the proton nuclear magnetic resonance spectrum. The methoxymethyl bridge protons appear as characteristic singlets, with the methylene protons adjacent to oxygen typically resonating around 4.7 to 5.8 parts per million [3] [6]. These protons are deshielded by the electron-withdrawing effect of the oxygen atom and the neighboring benzimidazole rings. The methoxy protons typically appear as a sharp singlet around 3.3 to 3.9 parts per million [6] [7].

Proton EnvironmentChemical Shift Range (ppm)MultiplicityIntegration
Nitrogen-Hydrogen (benzimidazole)12.30-13.35Broad singlet2H
Aromatic protons (benzimidazole)6.70-9.35Multiple patterns6H
Methoxymethyl bridge4.70-5.80Singlet4H
Methoxy group3.30-3.90Singlet3H

The integration pattern provides valuable quantitative information, confirming the presence of two benzimidazole units connected via the methoxymethyl bridge. The relative integration ratios support the proposed dimeric structure with a 1:1 stoichiometry between the two benzimidazole moieties [8] [3].

Solvent effects play a crucial role in proton nuclear magnetic resonance interpretation. In dimethyl sulfoxide-d6, the preferred solvent for benzimidazole analysis, prototropic tautomerism is significantly slowed, allowing for better resolution of individual tautomeric forms [1]. The high purity of modern nuclear magnetic resonance solvents and high-field instruments enables the observation of previously isochronous signals that become magnetically distinct due to suppressed proton exchange [1].

Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about the carbon framework of 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride. The chemical shift assignments reveal distinct environments for carbons within the benzimidazole rings, the nitro substituents, and the methoxymethyl linker [9] [10].

The benzimidazole carbon framework exhibits characteristic resonances that can be systematically assigned. The imidazole carbon (C-2) typically appears in the range of 142.5 to 153.5 parts per million, reflecting the electron-deficient nature of this carbon due to its proximity to nitrogen atoms [3] [10]. For nitro-substituted benzimidazoles, this carbon experiences additional deshielding effects from the electron-withdrawing nitro groups.

The aromatic carbon atoms of the benzene ring show systematic variations based on their substitution patterns. The carbon bearing the nitro group (C-6) exhibits significant downfield shifts, typically appearing between 125 and 150 parts per million [10] [9]. The nitro group exerts a strong electron-withdrawing inductive effect, causing substantial deshielding of the ipso carbon and moderate effects on ortho and meta positions [9].

Carbon PositionChemical Shift Range (ppm)Assignment
C-2 (imidazole)142.5-153.5Imidazole carbon
C-6 (nitro-bearing)125-150Aromatic carbon with nitro
C-3a, C-7a118-135Bridgehead carbons
C-4, C-5, C-7110-125Aromatic carbons
Methoxymethyl bridge45.5-48.0Methylene carbons
Methoxy carbon55-65Methoxy carbon

The methoxymethyl bridge carbons provide additional structural confirmation. The methylene carbons connecting the benzimidazole rings through oxygen linkages typically resonate between 45.5 and 48.0 parts per million [3]. These carbons are influenced by the electron-withdrawing effects of the oxygen atoms and the aromatic ring systems. The methoxy carbon appears as a characteristic singlet around 55 to 65 parts per million, consistent with carbon atoms alpha to oxygen [10].

For nitrogen-hydrogen benzimidazole derivatives, carbon-13 nuclear magnetic resonance spectra often exhibit broad signals due to prototropic tautomerism [2]. When tautomeric interconversion occurs rapidly on the nuclear magnetic resonance timescale, carbons that become equivalent through the exchange process exhibit averaged chemical shifts. To overcome this limitation, spectra are often recorded at elevated temperatures (102°C) to accelerate the tautomeric exchange and observe averaged signals for equivalent carbon pairs [2].

The substitution pattern analysis reveals that the influence of the nitro substituent on the benzimidazole carbon chemical shifts is relatively localized. Chemical shift differences of no more than 2 parts per million are typically observed for carbons distant from the nitro group [2]. However, carbons in direct conjugation with the nitro group show more significant perturbations due to the strong electron-withdrawing resonance effects.

Density functional theory calculations using gauge-independent atomic orbital methods have proven valuable for predicting and assigning carbon-13 chemical shifts in benzimidazole derivatives [11] [12]. These computational approaches provide excellent correlation with experimental values when appropriate scaling factors are applied, particularly for benzene ring carbons and heteroaromatic positions [11].

Infrared Spectroscopy of Functional Group Vibrations

Infrared spectroscopy provides definitive identification of functional groups present in 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride through characteristic vibrational frequencies. The compound contains multiple functional groups that exhibit distinct infrared absorption patterns, enabling comprehensive structural characterization [13] [14].

The nitrogen-hydrogen stretching vibrations of the benzimidazole rings appear as prominent features in the infrared spectrum. These vibrations typically manifest as strong bands between 3200 and 3435 wave numbers per centimeter [15] [16]. The broad nature of these absorptions reflects the involvement of the nitrogen-hydrogen groups in extensive hydrogen bonding networks, both intramolecular and intermolecular [16]. The hydrogen bonding interactions cause significant broadening and frequency shifts compared to isolated nitrogen-hydrogen oscillators.

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
N-H stretching (benzimidazole)3200-3435Strong, broadν(NH)
C-H stretching (aromatic)3000-3100Mediumν(CH)
C=N stretching (imidazole)1600-1650Strongν(C=N)
C=C stretching (aromatic)1520-1600Medium-strongν(C=C)
N-O stretching (nitro)1500-1570Very strongνₐₛ(NO₂)
N-O stretching (nitro)1300-1350Very strongνₛ(NO₂)
C-O stretching (ether)1000-1300Strongν(C-O)

The nitro group vibrations constitute the most characteristic and intense features in the infrared spectrum. The asymmetric nitrogen-oxygen stretching mode appears as a very strong absorption between 1500 and 1570 wave numbers per centimeter, while the symmetric stretching mode occurs at lower frequency, typically 1300 to 1350 wave numbers per centimeter [4] [5]. These intense absorptions are diagnostic for nitro functionality and provide unambiguous evidence for the presence of nitro substituents on the benzimidazole rings.

The imidazole ring vibrations contribute several characteristic bands to the infrared spectrum. The carbon-nitrogen stretching vibration of the imidazole nucleus appears as a strong absorption in the 1600 to 1650 wave numbers per centimeter region [3] [16]. This frequency range is characteristic of the electron-deficient carbon-nitrogen bond in the heterocyclic system. Additionally, the aromatic carbon-carbon stretching vibrations appear between 1520 and 1600 wave numbers per centimeter, providing confirmation of the aromatic character of the benzimidazole rings [3].

The methoxymethyl linker introduces specific vibrational signatures that confirm the presence of ether linkages. The carbon-oxygen stretching vibrations of the ether groups appear as strong absorptions between 1000 and 1300 wave numbers per centimeter [17]. The broad frequency range reflects the different chemical environments of the ether oxygens within the methoxymethyl bridge structure. The methoxy carbon-oxygen stretching typically appears around 1265 and 1135 wave numbers per centimeter as intense broad bands [8].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000 to 3100 wave numbers per centimeter region, providing evidence for the aromatic character of the benzimidazole rings [14]. These absorptions are generally less intense than the nitrogen-hydrogen stretching bands but contribute to the overall spectral fingerprint of the compound.

The fingerprint region below 1500 wave numbers per centimeter contains numerous absorption bands arising from complex vibrational modes involving the entire molecular framework [13]. This region includes carbon-hydrogen bending vibrations, ring breathing modes, and skeletal vibrations that are characteristic of the specific substitution pattern and overall molecular geometry [11].

Temperature effects on infrared spectra can provide additional structural information. At elevated temperatures, hydrogen bonding interactions may be disrupted, leading to changes in the nitrogen-hydrogen stretching frequencies and band shapes [14]. Such studies can reveal details about the hydrogen bonding network within the crystal structure of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride provides crucial information about molecular fragmentation pathways and structural confirmation through characteristic fragmentation patterns. The molecular ion and fragment ions offer insights into the stability and bonding relationships within this complex heterocyclic system [18] [19].

The molecular ion peak appears at mass-to-charge ratio corresponding to the molecular weight of the compound. For this benzimidazole derivative, the molecular ion exhibits moderate to strong intensity, characteristic of aromatic heterocyclic compounds [18] [19]. The presence of two nitro groups and the extended conjugated system contribute to the stability of the molecular ion under electron impact conditions.

The primary fragmentation pathways involve cleavage of the methoxymethyl bridge connecting the two benzimidazole units. The initial fragmentation typically occurs at the carbon-oxygen bonds within the linker region, producing characteristic fragment ions corresponding to individual benzimidazole units [18]. The loss of the methoxymethyl group (molecular weight 45) represents a common fragmentation pathway, generating a base peak or prominent fragment ion.

Fragmentation PatternMass LossFragment AssignmentRelative Intensity
Molecular ion-[M]⁺-Moderate
Loss of methoxymethyl-45[M-CH₂OCH₃]⁺High
Loss of NO₂-46[M-NO₂]⁺Medium
Loss of HCN-27[M-HCN]⁺Medium
Benzimidazole fragment-C₇H₅N₂⁺High

The loss of nitro groups represents another significant fragmentation pathway. The elimination of nitrogen dioxide (molecular weight 46) from the nitro-substituted benzimidazole rings produces prominent fragment ions [18]. This fragmentation is particularly favorable due to the stability of the resulting aromatic system after nitro group loss. The sequential loss of both nitro groups can occur, generating doubly-reduced fragment ions.

The benzimidazole ring system exhibits characteristic fragmentation patterns that have been extensively studied [19]. The elimination of hydrogen cyanide (molecular weight 27) from the imidazole portion of the molecule represents a diagnostic fragmentation for benzimidazole derivatives [18]. This fragmentation pathway produces fragment ions at mass-to-charge ratio values that are 27 units lower than the parent benzimidazole fragment.

Ring cleavage processes generate additional characteristic fragments. The opening of the imidazole ring through alpha-cleavage produces distonic radical cations that can be distinguished from classical molecular ions through their unique fragmentation behavior [20]. These distonic ions exhibit different collision-induced dissociation patterns compared to conventional molecular ions, providing structural information about the ring-opening processes.

The presence of the hydrochloride salt form influences the ionization and fragmentation behavior. Under electrospray ionization conditions, the compound may exhibit different fragmentation patterns compared to electron impact ionization [21]. The chloride ion can stabilize certain fragment ions or participate in specific elimination reactions, altering the overall fragmentation spectrum.

Tandem mass spectrometry experiments provide enhanced structural information through controlled fragmentation of selected precursor ions [22]. Multiple-stage fragmentation (mass spectrometry cubed and beyond) can trace specific fragmentation pathways and confirm structural assignments through systematic analysis of fragment ion genealogies [23].

The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often arising from the rearrangement and elimination processes that generate highly conjugated or aromatic fragment species [18]. For benzimidazole derivatives, fragments retaining maximum aromatic character generally exhibit the highest abundance in the mass spectrum.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

404.0635952 g/mol

Monoisotopic Mass

404.0635952 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-08-2024

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